molecular formula C47H52N7O7P B12384284 DMT-L-dA(bz) Phosphoramidite

DMT-L-dA(bz) Phosphoramidite

Cat. No.: B12384284
M. Wt: 857.9 g/mol
InChI Key: GGDNKEQZFSTIMJ-FZTYVIQASA-N
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Description

DMT-L-dA(bz) Phosphoramidite, also known as L-DA-CE phosphoramidite, is a chemical compound primarily used in the synthesis of DNA. It is a phosphoramidite derivative of deoxyadenosine, where the exocyclic amine functions are protected by a benzoyl group. This compound is crucial in the field of oligonucleotide synthesis, particularly for creating mirror-image DNA, which is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-L-dA(bz) Phosphoramidite involves several steps The starting material, deoxyadenosine, undergoes protection of its exocyclic amine group with a benzoyl group This is followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DMT-L-dA(bz) Phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired oligonucleotide with a phosphate backbone and the free amine group after deprotection .

Scientific Research Applications

DMT-L-dA(bz) Phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DMT-L-dA(bz) Phosphoramidite involves its incorporation into the growing oligonucleotide chain during DNA synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the oligonucleotide, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester. The benzoyl protecting group is removed under basic conditions to yield the free amine group, completing the synthesis of the desired oligonucleotide .

Comparison with Similar Compounds

DMT-L-dA(bz) Phosphoramidite is unique due to its specific protecting groups and its use in the synthesis of mirror-image DNA. Similar compounds include:

Properties

Molecular Formula

C47H52N7O7P

Molecular Weight

857.9 g/mol

IUPAC Name

N-[9-[(2S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m0/s1

InChI Key

GGDNKEQZFSTIMJ-FZTYVIQASA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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